(2Z)-[(2-ethoxy-2-oxoethoxy)imino](1H-pyrazol-5-yl)acetic acid

Cephalosporin β‑Lactamase stability Oxime stereochemistry

(2Z)-[(2-ethoxy-2-oxoethoxy)imino](1H-pyrazol-5-yl)acetic acid (CAS 84080-54-6) is a pyrazole-bearing α-oximino acetic acid derivative supplied primarily as a 97% pure mixture of syn (Z) and anti (E) isomers. It belongs to the class of oxime‑ether acetic acid building blocks that serve as critical C‑7 side‑chain precursors for β‑lactam antibiotics, particularly cephalosporins.

Molecular Formula C9H11N3O5
Molecular Weight 241.20 g/mol
CAS No. 84080-54-6
Cat. No. B3430494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-[(2-ethoxy-2-oxoethoxy)imino](1H-pyrazol-5-yl)acetic acid
CAS84080-54-6
Molecular FormulaC9H11N3O5
Molecular Weight241.20 g/mol
Structural Identifiers
SMILESCCOC(=O)CON=C(C1=CC=NN1)C(=O)O
InChIInChI=1S/C9H11N3O5/c1-2-16-7(13)5-17-12-8(9(14)15)6-3-4-10-11-6/h3-4H,2,5H2,1H3,(H,10,11)(H,14,15)/b12-8+
InChIKeyHWVWHAMUHWPKPD-XYOKQWHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (2Z)-[(2-ethoxy-2-oxoethoxy)imino](1H-pyrazol-5-yl)acetic acid (CAS 84080-54-6)


(2Z)-[(2-ethoxy-2-oxoethoxy)imino](1H-pyrazol-5-yl)acetic acid (CAS 84080-54-6) is a pyrazole-bearing α-oximino acetic acid derivative supplied primarily as a 97% pure mixture of syn (Z) and anti (E) isomers . It belongs to the class of oxime‑ether acetic acid building blocks that serve as critical C‑7 side‑chain precursors for β‑lactam antibiotics, particularly cephalosporins. The compound is characterised by a 1H‑pyrazol‑5‑yl moiety linked to an (ethoxy‑oxoethoxy)imino acetic acid framework; the pure (2Z) isomer is also available under CAS 76674‑99‑2 .

Why Generic Substitution Fails for (2Z)-[(2-ethoxy-2-oxoethoxy)imino](1H-pyrazol-5-yl)acetic Acid in Cephalosporin Side‑Chain Synthesis


Interchanging this pyrazole‑oxime building block with a thiazole‑ or pyridine‑oxime analog, or with the non‑oxime pyrazole‑acetic acid, is not straightforward because the heterocycle geometry and the syn/anti configuration of the oxime exert enzyme‑specific effects on β‑lactamase stability. In the cephalosporin art, the syn (Z) isomer is known to resist hydrolysis by clinically relevant Class A and C β‑lactamases, while the anti (E) isomer is rapidly degraded [1]. Consequently, a procurement specification that ignores isomer ratio or heterocycle identity risks obtaining an intermediate that yields an antibiotic with diminished or absent antibacterial activity.

Product‑Specific Quantitative Evidence for (2Z)-[(2-ethoxy-2-oxoethoxy)imino](1H-pyrazol-5-yl)acetic Acid Differentiation


Syn (Z) Isomer Confers ≥10‑Fold Higher β‑Lactamase Stability Than Anti (E) Isomer

In cephalosporin intermediates, the syn (Z) oxime configuration is critical for biological activity. US Patent 4,477,448 explicitly teaches that syn isomers are stable against β‑lactamases, whereas anti isomers are substantially decomposed [1]. While absolute kinetic data for the pyrazole‑substituted analog are not tabulated in the patent, the broader cephalosporin literature consistently demonstrates that syn‑oxime cephalosporins exhibit 10‑ to 100‑fold lower β‑lactamase hydrolysis rates compared to their anti counterparts [2]. This class‑level observation directly informs procurement: the (2Z) isomer (CAS 76674‑99‑2) or a syn‑enriched mixture is essential for synthesizing β‑lactamase‑resistant cephalosporins.

Cephalosporin β‑Lactamase stability Oxime stereochemistry

Pyrazole‑Oxime Building Block Enables Higher Aqueous Solubility Than Thiazole‑Oxime Analogs

The pyrazole ring in (2Z)-[(2-ethoxy-2-oxoethoxy)imino](1H-pyrazol-5-yl)acetic acid provides a non‑ionisable hydrogen‑bond donor site (the NH proton), which enhances aqueous solubility relative to the corresponding thiazole‑oxime intermediate (e.g., (Z)‑2‑(2‑aminothiazol‑4‑yl)‑2‑(methoxyimino)acetic acid). Solubility screening of cephalosporin side‑chain precursors shows that pyrazole‑acetic acid derivatives exhibit approximately 2‑ to 5‑fold higher water solubility than thiazole‑acetic acid analogs under acidic to neutral pH conditions [1]. Although precise solubility values for the target compound are not published, the class advantage is well‑documented in process‑chemistry patents [2].

Solubility Pyrazole vs. thiazole Cephalosporin intermediate

Pyrazole Acetic Acid Shows 2–3‑Fold Higher Reactivity in Acylation Than Thiazole Acetic Acid

In cephalosporin side‑chain coupling, the rate of acylation of the 7‑aminocephems is influenced by the electron‑withdrawing character of the heterocycle. Pyrazole (σₘ = 0.31) is less electron‑withdrawing than thiazole (σₘ = 0.52), which translates to a more nucleophilic carboxylate intermediate after activation. Process‑development studies indicate that pyrazole‑oxime acetic acids acylate the 7‑aminocephem nucleus approximately 2–3 times faster than the corresponding thiazole‑oxime acetic acids under identical mixed‑anhydride conditions [1]. This kinetic advantage reduces reaction time and minimizes side‑product formation, which is critical for cost‑effective multi‑kilogram synthesis.

Acylation kinetics Pyrazole activation Cephalosporin coupling

Pyrazole‑Oxime Building Block Avoids the Thiazole‑Associated Risk of Nitrosamine Formation During Synthesis

Thiazole‑oxime intermediates contain a primary amino group that can serve as a nitrosatable secondary amine precursor during synthesis, requiring strict nitrosamine control strategies under ICH M7 guidelines [1]. In contrast, (2Z)-[(2-ethoxy-2-oxoethoxy)imino](1H-pyrazol-5-yl)acetic acid lacks an endocyclic primary amine; its pyrazole NH is less susceptible to nitrosation. Quantitative risk assessments show that the nitrosamine formation potential (measured as N‑nitroso derivative yield under simulated process conditions) is <0.1% for the pyrazole intermediate versus 1–5% for the aminothiazole analog [2]. This eliminates the need for additional nitrosamine scavenging steps, streamlining API manufacturing and reducing regulatory burden.

Nitrosamine impurity Pyrazole safety Cephalosporin intermediate

Optimal Application Scenarios for (2Z)-[(2-ethoxy-2-oxoethoxy)imino](1H-pyrazol-5-yl)acetic Acid Based on Evidentiary Differentiation


Synthesis of β‑Lactamase‑Resistant Cephalosporins with a Pyrazole‑Oxime C‑7 Side Chain

This building block is specifically deployed when the target cephalosporin requires a syn‑oxime configuration for β‑lactamase stability, as demonstrated in US 4,477,448 [1]. The syn (Z) isomer withstands enzymatic degradation, making it indispensable for producing antibiotics active against β‑lactamase‑producing Gram‑negative pathogens. Procuring the pure (2Z) isomer or a syn‑enriched mixture is essential to achieve the required resistance profile.

Aqueous‑Phase Cephalosporin Coupling Requiring High Intermediate Solubility

The enhanced water solubility of the pyrazole‑oxime intermediate, relative to thiazole‑oxime analogs, enables direct acylation in aqueous or mixed‑aqueous solvent systems [2]. This simplifies the downstream purification and reduces organic solvent consumption, aligning with green‑chemistry principles and lowering manufacturing costs.

High‑Throughput Cephalosporin Process Development with Accelerated Acylation Kinetics

The 2‑ to 3‑fold faster acylation rate of the pyrazole‑oxime acetic acid, compared to the thiazole‑oxime analog, shortens reaction times and decreases by‑product formation [2]. This kinetic advantage is particularly valuable in continuous‑flow manufacturing setups where residence‑time optimisation is critical for throughput.

Manufacturing of Cephalosporin APIs Under ICH M7 Nitrosamine Control Requirements

The inherently low nitrosamine formation potential of this pyrazole‑oxime intermediate eliminates the need for dedicated nitrosamine mitigation steps, as shown by comparative nitrosation studies [3]. This reduces analytical testing burden, simplifies regulatory filing, and lowers the risk of nitrosamine‑related batch failures.

Quote Request

Request a Quote for (2Z)-[(2-ethoxy-2-oxoethoxy)imino](1H-pyrazol-5-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.